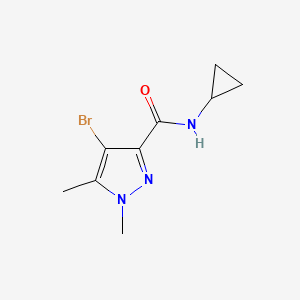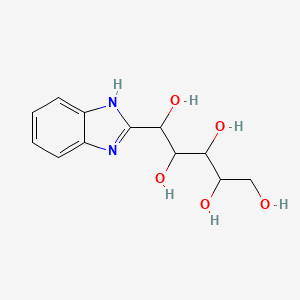
4-bromo-N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
4-bromo-N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BAY 73-6691, is a chemical compound that has been studied for its potential use in scientific research. It is a selective inhibitor of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of various physiological processes in the body. In
Wirkmechanismus
4-bromo-N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes in the body, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting sGC, 4-bromo-N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide 73-6691 reduces the production of cGMP, leading to various physiological effects.
Biochemical and Physiological Effects:
4-bromo-N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide 73-6691 has been shown to have various biochemical and physiological effects, including the relaxation of smooth muscle cells, the inhibition of platelet aggregation, and the reduction of inflammation. It has also been shown to improve pulmonary function in patients with COPD and to enhance erectile function in patients with erectile dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide 73-6691 has several advantages for use in lab experiments, including its high potency and selectivity for sGC, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide 73-6691, including the investigation of its potential use in the treatment of other diseases, such as pulmonary fibrosis and hypertension, and the development of more potent and selective sGC inhibitors. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 4-bromo-N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide 73-6691, as well as its potential interactions with other drugs and molecules in the body.
In conclusion, 4-bromo-N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide 73-6691 is a chemical compound that has shown promise for its potential use in scientific research, particularly in the investigation of the role of sGC in various physiological processes and the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-bromo-N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide 73-6691 and other sGC inhibitors for scientific research and medical applications.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide 73-6691 has been studied for its potential use in various scientific research applications, including the investigation of the role of sGC in the regulation of blood pressure, cardiovascular function, and pulmonary hypertension. It has also been studied for its potential use in the treatment of various diseases, such as chronic obstructive pulmonary disease (COPD), erectile dysfunction, and sickle cell disease.
Eigenschaften
IUPAC Name |
4-bromo-N-cyclopropyl-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-5-7(10)8(12-13(5)2)9(14)11-6-3-4-6/h6H,3-4H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGDGDJZOKHVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4641747.png)
![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4641773.png)

![5-{[4-(5-bromo-2-thienyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4641787.png)
![N-[3-(2-pyrimidinyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4641795.png)
![N-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4641802.png)

![dimethyl 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4641812.png)
![6-{[(4-methylphenyl)thio]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4641823.png)
![N-benzyl-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4641834.png)
![2-methyl-3-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4641846.png)

![1-[benzyl(methyl)amino]-3-[4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4641858.png)
![2,5-dichloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4641865.png)